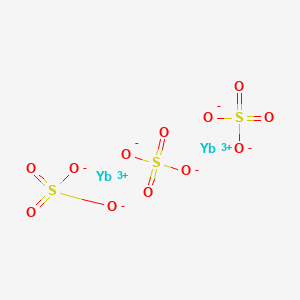
sulfate de ytterbium(3+); trisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ytterbium(3+);trisulfate, also known as ytterbium(III) sulfate, is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt formed by the reaction of ytterbium with sulfuric acid. This compound is typically found in the form of colorless crystals and is used primarily for research purposes .
Applications De Recherche Scientifique
ytterbium(3+);trisulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ytterbium compounds and as a reagent in various chemical reactions.
Biology: Ytterbium compounds are used in biological studies, particularly in the field of bioinorganic chemistry.
Medicine: Research into the potential medical applications of ytterbium compounds, including their use in imaging and as therapeutic agents, is ongoing.
Industry: Ytterbium(III) sulfate is used in the production of specialty glasses and ceramics, as well as in the development of new materials with unique properties
Analyse Biochimique
Biochemical Properties
Ytterbium(3+);trisulfate has been found to interact with various biomolecules, leading to biochemical reactions. For instance, it has been observed to cause oxidative damage, indicated by the up-regulation of malondialdehyde (MDA) and down-regulation of glutathione peroxidase (GSH-PX) and glutathione (GSH) content .
Cellular Effects
In a study investigating the toxic effects of ytterbium oxide nanoparticles, a significant concentration of Ytterbium(3+);trisulfate was found to accumulate in the lung, liver, kidney, and heart tissues . This accumulation led to a significant elevation in the percentage of neutrophils and lymphocytes, indicating an inflammatory response .
Molecular Mechanism
It is known to cause toxicity via oxidative stress, leading to a chronic inflammatory response .
Temporal Effects in Laboratory Settings
Over 30 days of exposure, Ytterbium(3+);trisulfate was found to bioaccumulate in mice tissues, causing oxidative stress and inflammation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ytterbium(3+);trisulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the sulfate salt. The reaction can be represented as follows:
Yb2O3+3H2SO4→Yb2(SO4)3+3H2O
The reaction mixture is usually heated to facilitate the dissolution and reaction process .
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ytterbium(3+) salt (3:2) involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization and filtration techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
ytterbium(3+);trisulfate primarily undergoes reactions typical of sulfate salts. These include:
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis to form ytterbium hydroxide and sulfuric acid.
Precipitation: It can react with other metal salts to form insoluble sulfates.
Complexation: Ytterbium(III) ions can form complexes with various ligands.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Precipitation: Reagents such as barium chloride (BaCl₂) can be used to precipitate barium sulfate (BaSO₄) from the solution.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with ytterbium(III) ions.
Major Products Formed
Hydrolysis: Ytterbium hydroxide (Yb(OH)₃) and sulfuric acid (H₂SO₄).
Precipitation: Insoluble sulfates such as barium sulfate (BaSO₄).
Complexation: Various ytterbium-ligand complexes.
Mécanisme D'action
The mechanism of action of sulfuric acid, ytterbium(3+) salt (3:2) depends on its specific application. In chemical reactions, the ytterbium(III) ions act as Lewis acids, facilitating various reactions by accepting electron pairs from donor molecules. In biological systems, ytterbium ions can interact with biomolecules, potentially affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium(III) chloride (YbCl₃): A common ytterbium compound used in similar applications.
Ytterbium(III) nitrate (Yb(NO₃)₃): Another ytterbium salt with comparable properties.
Ytterbium(III) oxide (Yb₂O₃): Used as a precursor for the synthesis of various ytterbium compounds.
Uniqueness
ytterbium(3+);trisulfate is unique due to its sulfate anion, which imparts specific chemical properties such as solubility and reactivity. The sulfate group also allows for the formation of stable complexes with other metal ions, making it valuable in various research applications .
Propriétés
Numéro CAS |
13469-97-1 |
|---|---|
Formule moléculaire |
H2O4SYb |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
sulfuric acid;ytterbium |
InChI |
InChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clé InChI |
CXEVCTFCZOBZJN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
SMILES canonique |
OS(=O)(=O)O.[Yb] |
Key on ui other cas no. |
13469-97-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















